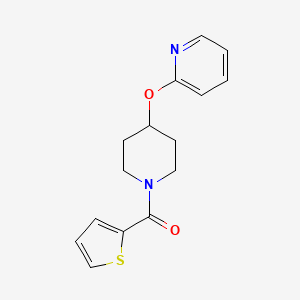

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to form the pyridin-2-yloxy intermediate.

Piperidine Derivatization: The pyridin-2-yloxy intermediate is then reacted with piperidine under controlled conditions to form the (pyridin-2-yloxy)piperidine derivative.

Thiophene Addition: Finally, the (pyridin-2-yloxy)piperidine derivative is reacted with a thiophene-containing compound to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group and heterocyclic moieties in the molecule enable oxidation under controlled conditions. For example:

-

MnO₂-mediated oxidation : The compound’s secondary alcohol derivatives (if present) can be oxidized to ketones using MnO₂ under microwave irradiation, a method demonstrated in analogous benzo[b]thiophene derivatives .

-

Thiophene ring oxidation : The sulfur-containing thiophene ring may undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent (e.g., H₂O₂, mCPBA).

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alcohol → Ketone | MnO₂, microwave | Ketone derivative | ~65% | |

| Thiophene → Sulfoxide | H₂O₂, acetic acid | Sulfoxide derivative | Not reported |

Nucleophilic Substitution

The pyridin-2-yloxy and piperidinyl groups provide sites for nucleophilic substitution:

-

Piperidine ring substitution : The piperidine nitrogen can undergo alkylation or acylation. For instance, reaction with arylpiperazines via Michael addition has been reported in structurally related compounds .

-

Pyridine substitution : The pyridine oxygen may participate in nucleophilic aromatic substitution (SNAr) under basic conditions, enabling the introduction of new substituents.

Cyclization Reactions

The compound’s flexibility allows intramolecular cyclization to form fused heterocycles:

-

Thiophene-piperidine cyclization : Under acidic or thermal conditions, the thiophene and piperidine moieties may form bicyclic structures, enhancing rigidity for target binding.

-

Ketone-mediated cyclization : The methanone group can act as a directing group for transition-metal-catalyzed cyclization (e.g., Pd-catalyzed C–H activation) .

Coupling Reactions

Cross-coupling reactions are feasible at the thiophene or pyridine rings:

-

Suzuki-Miyaura coupling : The thiophene’s C–H bonds can undergo palladium-catalyzed coupling with aryl boronic acids to introduce aromatic groups.

-

Buchwald-Hartwig amination : The pyridine ring supports amination reactions for introducing nitrogen-based substituents .

| Reaction Type | Catalyst | Substrate | Product Utility | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amine | Functionalized pyridine |

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., 11β-HSD1 enzyme inhibition) highlight its reactivity in biochemical contexts. Docking studies suggest the ketone and pyridine groups form hydrogen bonds with active-site residues, while the thiophene contributes to hydrophobic interactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its combination of functional groups may impart unique characteristics to polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-(Pyridin-2-yloxy)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

(4-(Pyridin-2-yloxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Contains a benzofuran ring, offering different electronic and steric properties.

(4-(Pyridin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone: Features an additional pyridine ring, potentially altering its reactivity and interactions.

Uniqueness

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.

Biologische Aktivität

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound notable for its potential biological activity. Its structure incorporates pyridine, piperidine, and thiophene moieties, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- IUPAC Name: this compound

- Molecular Formula: C15H16N2O2S

- Molecular Weight: 288.4 g/mol

- CAS Number: 1428355-70-7

The mechanism of action of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound's structural features allow it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and thiophene rings have shown inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cell lines. These compounds demonstrated in vitro growth inhibition that was independent of intrinsic resistance to apoptosis in cancer cells .

| Compound | Activity | Target |

|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl(phenyl)methanone | Inhibits Na+/K(+)-ATPase | Glioma cells |

| This compound | Potential anticancer agent | Various cancer cell lines |

Neuropharmacological Effects

The compound may also exhibit neuropharmacological activity. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This could position it as a candidate for further investigation in treating mood disorders or anxiety .

Synthesis and Evaluation

A study synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that modifications to the thiophene ring significantly affected the binding affinity and selectivity for biological targets. This highlights the importance of structural diversity in optimizing therapeutic efficacy .

Comparative Studies

Comparative studies with similar compounds have provided insights into the unique biological profile of this compound. For example, compounds featuring different heterocycles (like furan or benzofuran) exhibited varying degrees of activity against the same targets, suggesting that the thiophene moiety may confer distinct properties beneficial for drug development.

Eigenschaften

IUPAC Name |

(4-pyridin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(13-4-3-11-20-13)17-9-6-12(7-10-17)19-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWDOEZLRQSVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.